N-(4-fluorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a thiazole core substituted with acetamide and thioether linkages. The compound integrates a 4-fluorophenyl group and a 3-(methylthio)phenyl moiety, which contribute to its electronic and steric properties.
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S3/c1-27-17-4-2-3-15(9-17)23-18(25)10-16-11-28-20(24-16)29-12-19(26)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYSWUZZVPPLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a suitable precursor, such as a thioamide and a haloketone, under acidic or basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Coupling with the Thiazole Derivative: The final step involves coupling the thiazole derivative with the fluorophenyl group through a thioether linkage, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its binding affinity and specificity to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its efficacy, toxicity, and mechanism of action to evaluate its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the production of high-performance polymers, coatings, and other materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core structural motifs with several synthesized thiazole-acetamide derivatives. Key analogues include:
Key Observations :
- Substituent Influence: The presence of electron-withdrawing groups (e.g., -F, -Cl) enhances stability and influences intermolecular interactions. For example, the 4-fluorophenyl group in the target compound may improve metabolic stability compared to non-halogenated analogues .
- Thioether vs.
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Activity
Research has indicated that compounds containing thiazole and fluorinated phenyl groups exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives of benzothiazoles have demonstrated potent anticancer activity, potentially through mechanisms involving DNA adduct formation and the induction of cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | 5.0 | DNA adduct formation | |
| Renal Cancer | 3.5 | CYP induction | |
| Various | 6.0 | Antibacterial effects |
Antimicrobial Activity
Thiazole derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens. The synthesized derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | Positive | 50 |
| Escherichia coli | Positive | 100 |
| Candida albicans | Positive | 75 |
The biological activity of this compound may involve several mechanisms:
- CYP450 Enzyme Induction : Similar compounds have shown to induce cytochrome P450 enzymes, enhancing their metabolic activation and increasing their efficacy against cancer cells .
- DNA Interaction : The formation of DNA adducts can lead to cell cycle arrest and apoptosis in sensitive cancer cells, a critical pathway for anticancer agents .
- Antimicrobial Mechanism : The thiazole moiety is known to disrupt bacterial cell wall synthesis and interfere with protein synthesis, contributing to its antimicrobial properties .
Case Studies
Several studies have highlighted the potential therapeutic applications of compounds similar to this compound.
- Study on Cancer Cell Lines : A study evaluated the effects of fluorinated thiazole derivatives on various cancer cell lines, demonstrating significant growth inhibition with an IC50 value as low as 3.5 µM in renal cancer cells .
- Antimicrobial Efficacy : Another investigation into thiazole derivatives revealed that certain compounds exhibited MIC values below 100 µg/mL against common pathogens, indicating their potential as effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazole-containing acetamide derivatives like this compound?
- Methodological Answer : The synthesis typically involves coupling reactions between thiazole intermediates and acetamide precursors. For example, 2-amino-thiazole derivatives can react with chloroacetamide in the presence of a base (e.g., potassium carbonate) to form thioether linkages . Alternatively, cyclocondensation of thiourea derivatives with α-halo ketones can yield thiazole cores, which are further functionalized via nucleophilic substitution or amidation .
- Key Considerations : Purification often requires recrystallization (ethanol or methanol) or column chromatography. Reaction progress should be monitored via TLC or HPLC .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thioether C–S bonds (~600–700 cm⁻¹) .
- NMR : H NMR identifies aromatic protons (δ 6.5–8.5 ppm), methylthio groups (δ ~2.5 ppm), and acetamide methylene/methyl groups (δ ~3.5–4.5 ppm). C NMR confirms carbonyl carbons (~165–175 ppm) and thiazole ring carbons .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether linkage in this compound?
- Methodological Answer :
- Catalyst Screening : Use triethylamine or DBU to enhance nucleophilicity in thiol-alkylation steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetone) improve solubility of intermediates .
- Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation .
- Data Contradiction Note : Some studies report higher yields with potassium carbonate in ethanol , while others use acetone with triethylamine . Systematic screening is recommended.
Q. What strategies address discrepancies in biological activity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. methylthio groups) on target binding using docking studies .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays) .
- Metabolic Stability Testing : Evaluate the impact of methylthio groups on hepatic microsomal stability via LC-MS/MS .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- DFT Calculations : Predict electron distribution in the thiazole ring to optimize redox stability .
- Molecular Dynamics (MD) Simulations : Assess binding affinity to biological targets (e.g., COX-2) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability, critical for CNS-targeted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
